molecular formula C19H13F2N3O2S2 B6480455 2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-14-4

2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B6480455
CAS No.: 896679-14-4
M. Wt: 417.5 g/mol
InChI Key: PQPRIKKBFZVJKS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H13F2N3O2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.04172534 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic molecule that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with difluoro and thiazolopyridine moieties. The structural uniqueness contributes to its biological activity.

Target Enzymes

Research has indicated that compounds with similar structures often target specific enzymes such as phosphoinositide 3-kinase (PI3K). The sulfonamide functionality is critical for the inhibitory activity against PI3Kα, which is involved in various cellular processes including growth and survival.

Biochemical Pathways

The compound's interaction with PI3K leads to downstream effects on cell signaling pathways that regulate cell proliferation and apoptosis. This suggests potential applications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory effects on PI3K. For instance, a related compound showed an IC50 value of 3.6 nM against PI3Kα, highlighting the potential efficacy of this class of compounds in targeting cancer cells .

CompoundIC50 (nM)Target
This compoundTBDPI3Kα
Related Compound3.6PI3Kα

Case Studies

A study focused on the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridine derivatives revealed that modifications to the sulfonamide group significantly influenced the biological activity. The presence of specific substituents enhanced the inhibitory potency against cancer cell lines .

Anticancer Activity

The compound's anticancer potential has been evaluated against various human cancer cell lines including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549). Preliminary results suggest that it may exhibit significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways related to apoptosis and cell proliferation. For instance, derivatives have shown efficacy against leukemia and solid tumors by targeting the MALT1 protein involved in NF-κB signaling pathways .

Inhibition of MALT1 Protease Activity

The compound functions as an inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune response regulation and is implicated in various lymphomas. The inhibition of MALT1 protease activity can lead to reduced NF-κB signaling, presenting a therapeutic strategy for treating certain cancers and autoimmune diseases .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. Studies suggest that compounds similar to 2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can exhibit bactericidal effects against a range of pathogenic bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of thiazolo[5,4-b]pyridine derivatives. These compounds may modulate inflammatory pathways and cytokine production, making them potential candidates for treating chronic inflammatory conditions such as rheumatoid arthritis .

Case Study 1: MALT1 Inhibition in Cancer Therapy

A study published in a patent document highlights the development of thiazolo[5,4-b]pyridine-based compounds as selective MALT1 inhibitors. These inhibitors demonstrated potent activity against various cancer cell lines and were shown to induce apoptosis through caspase activation pathways. The research emphasizes the importance of structural modifications in enhancing biological activity and selectivity against MALT1 .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of different thiazole derivatives, researchers found that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of sulfonamide groups significantly increased the compounds' efficacy as antimicrobial agents .

Properties

IUPAC Name

2,5-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-11-9-12(18-23-16-3-2-8-22-19(16)27-18)4-7-15(11)24-28(25,26)17-10-13(20)5-6-14(17)21/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRIKKBFZVJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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